molecular formula C18H30O8 B13789209 (2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate CAS No. 94160-28-8

(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate

Cat. No.: B13789209
CAS No.: 94160-28-8
M. Wt: 374.4 g/mol
InChI Key: LXNUAQFJXYLDPQ-YDFGWWAZSA-N
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Description

[2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is a chemical compound known for its versatile applications in various fields, including industrial and scientific research. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate typically involves the reaction of propylene oxide with glycerol, followed by esterification with acrylic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is used as a monomer in the synthesis of polymers. Its reactivity allows for the creation of various polymeric materials with tailored properties .

Biology

In biological research, this compound is utilized in the development of hydrogels and other biomaterials. These materials are often used in tissue engineering and drug delivery systems due to their biocompatibility and tunable properties .

Medicine

In the medical field, [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is explored for its potential in creating biocompatible coatings for medical devices. These coatings can enhance the performance and longevity of implants .

Industry

Industrially, this compound is employed in the production of adhesives, coatings, and sealants. Its ability to form strong, durable bonds makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in polymerization reactions, leading to the formation of cross-linked networks. These networks are responsible for the material’s mechanical properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2-Hydroxypropoxy)-1,3-propanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate apart is its combination of hydroxyl and acrylate groups. This unique structure allows for versatile reactivity and application in various fields, making it a valuable compound in both research and industry .

Properties

CAS No.

94160-28-8

Molecular Formula

C18H30O8

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-5-[3-[(E)-4-carboxy-2-methylbut-3-enoxy]-2-(2-hydroxypropoxy)propoxy]-4-methylpent-2-enoic acid

InChI

InChI=1S/C18H30O8/c1-13(4-6-17(20)21)8-24-11-16(26-10-15(3)19)12-25-9-14(2)5-7-18(22)23/h4-7,13-16,19H,8-12H2,1-3H3,(H,20,21)(H,22,23)/b6-4+,7-5+

InChI Key

LXNUAQFJXYLDPQ-YDFGWWAZSA-N

Isomeric SMILES

CC(/C=C/C(=O)O)COCC(OCC(O)C)COCC(/C=C/C(=O)O)C

Canonical SMILES

CC(COCC(COCC(C)C=CC(=O)O)OCC(C)O)C=CC(=O)O

Origin of Product

United States

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